molecular formula C21H16FN3O3S B2484074 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895473-16-2

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2484074
CAS No.: 895473-16-2
M. Wt: 409.44
InChI Key: JDYQDLUJDIQPOO-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide is a complex organic compound that features a benzodiazole ring, a phenyl group, and a fluorobenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Introduction of Fluorobenzenesulfonyl Moiety: The fluorobenzenesulfonyl group is typically introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their structure and function, which can lead to therapeutic effects in disease treatment.

Comparison with Similar Compounds

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide can be compared with other similar compounds such as:

    Benzothiazole Derivatives: These compounds also feature a bicyclic structure and are known for their diverse biological activities.

    Sulfonamide Derivatives: These compounds share the sulfonyl group and are widely used in medicinal chemistry for their antibacterial properties.

Similar Compounds

  • Benzothiazole derivatives
  • Sulfonamide derivatives

This compound stands out due to its unique combination of a benzodiazole ring and a fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-14-9-11-15(12-10-14)29(27,28)13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYQDLUJDIQPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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